Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate
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Overview
Description
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate is a chemical compound with the molecular formula C11H15F2NO2 It is a derivative of cyclopentane, featuring an ethynyl group and two fluorine atoms on the cyclopentyl ring, along with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate typically involves the following steps:
Formation of the Cyclopentyl Ring:
Introduction of the Ethynyl Group: An ethynyl group is introduced at the 1-position of the cyclopentyl ring through a coupling reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3,3-difluorocyclopentyl)carbamate: Similar structure but lacks the ethynyl group.
Tert-butyl (3,3-difluorocyclobutyl)carbamate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Tert-butyl (1-ethynylcyclopentyl)carbamate: Similar structure but lacks the fluorine atoms.
Uniqueness
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate is unique due to the presence of both the ethynyl group and the fluorine atoms on the cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17F2NO2 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl N-(1-ethynyl-3,3-difluorocyclopentyl)carbamate |
InChI |
InChI=1S/C12H17F2NO2/c1-5-11(6-7-12(13,14)8-11)15-9(16)17-10(2,3)4/h1H,6-8H2,2-4H3,(H,15,16) |
InChI Key |
QURWOBPQBUUGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C#C |
Origin of Product |
United States |
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